

A Comprehensive Technical Guide to the Physical Properties of Potassium Metavanadate Powder

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Compound of Interest

Compound Name: POTASSIUM METAVANADATE

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **potassium metavanadate** (KVO_3) powder. The information is curated for professionals in research, scientific, and pharmaceutical development fields, presenting quantitative data, experimental methodologies, and visual representations of the material's characteristics.

Core Physical Properties

Potassium metavanadate is an inorganic compound that typically presents as a white to pale yellow crystalline powder.^{[1][2]} It is an odorless solid that is denser than water.^[3] This compound is a key intermediate in the purification of vanadium and finds applications as a catalyst, in the production of pigments, and in various chemical syntheses.^{[1][3]}

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of **potassium metavanadate** powder for easy reference and comparison.

Property	Value
Molecular Formula	KVO ₃
Molecular Weight	138.04 g/mol [3]
Appearance	White, off-white, or pale yellow crystalline powder[1][2]
Odor	Odorless[3]
Melting Point	520 °C[3][4]
Density	2.84 g/cm ³ at 25 °C[3][4]
Solubility in Water	5.18 g/100 mL at 15 °C, 10.4 g/100 mL at 32 °C. [3] The solubility increases with temperature.[1]
Solubility in Organic Solvents	Insoluble in ethanol, methanol, acetone, and toluene.[5]
Crystal Structure	Orthorhombic[3]

Experimental Protocols

The determination of the physical properties of **potassium metavanadate** powder relies on established experimental techniques. Below are detailed methodologies for key characterization experiments.

Melting Point Determination (Capillary Method)

The melting point of **potassium metavanadate** powder is determined using the capillary method, a standard technique for powdered solids.

Methodology:

- **Sample Preparation:** A small amount of finely ground **potassium metavanadate** powder is packed into a thin-walled glass capillary tube, sealed at one end. The packing should be compact to ensure uniform heat transfer.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- **Observation:** The temperature at which the powder begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. The melting point is reported as this range. For pure crystalline substances like **potassium metavanadate**, this range is typically narrow.

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method used to determine the true density of a powder by measuring its volume.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **potassium metavanadate** powder is placed in the sample chamber of the gas pycnometer.
- **Purging:** The sample chamber is purged with a non-reactive gas, typically helium, to remove any adsorbed gases from the powder's surface.
- **Volume Measurement:** The instrument fills a reference chamber of known volume with the analysis gas to a specific pressure. This gas is then expanded into the sample chamber.
- **Pressure Measurement:** The pressure drop after expansion is measured.
- **Calculation:** Using the known volumes of the reference and sample chambers and the measured pressures, the volume of the solid material is calculated based on the gas law. The density is then calculated by dividing the mass of the sample by its measured volume.

Solubility Determination (Isothermal Saturation Method)

The solubility of **potassium metavanadate** in a solvent (e.g., water) at a specific temperature is determined by creating a saturated solution and measuring the concentration of the

dissolved solid.

Methodology:

- **Equilibrium Setup:** An excess amount of **potassium metavanadate** powder is added to a known volume of the solvent in a sealed container.
- **Temperature Control:** The container is placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
- **Phase Separation:** Once equilibrium is established, the undissolved solid is separated from the saturated solution by filtration or centrifugation.
- **Concentration Analysis:** A known volume of the clear, saturated solution is carefully removed. The concentration of dissolved **potassium metavanadate** is then determined using a suitable analytical technique, such as gravimetric analysis (evaporating the solvent and weighing the residue) or spectroscopic methods.
- **Calculation:** The solubility is expressed as the mass of solute per 100 mL or 100 g of the solvent at that specific temperature.

Crystal Structure Determination (Powder X-ray Diffraction - XRD)

Powder X-ray diffraction is a powerful technique for determining the crystal structure of a crystalline solid like **potassium metavanadate**.

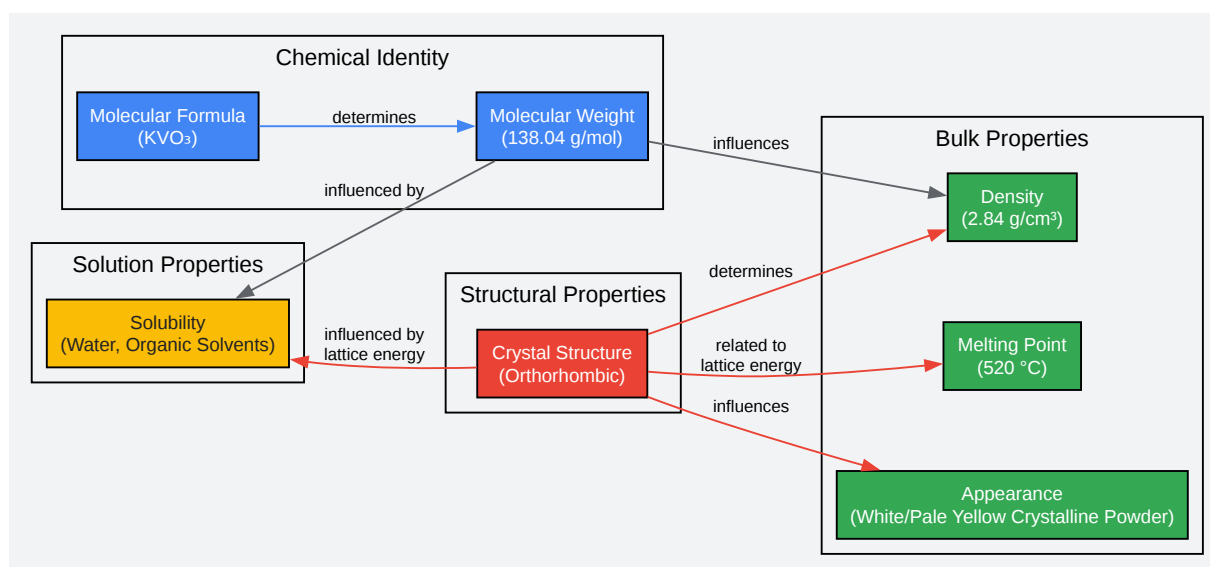
Methodology:

- **Sample Preparation:** A fine, homogeneous powder of **potassium metavanadate** is prepared and mounted on a sample holder.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

- **Diffraction Pattern:** The resulting X-ray diffraction pattern consists of a series of peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the material's crystal lattice.
- **Data Analysis:** The diffraction pattern is analyzed to determine the crystal system, space group, and lattice parameters of **potassium metavanadate**. This is often done by comparing the experimental pattern to a database of known crystal structures or by using specialized software for structure refinement.

Visualizing Physical Property Relationships

The following diagram illustrates the interconnectedness of the key physical properties of **potassium metavanadate** powder.



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Caption: Interrelationships of **Potassium Metavanadate**'s Physical Properties.

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References

- 1. mcgill.ca [mcgill.ca]
- 2. scribd.com [scribd.com]
- 3. Potassium metavanadate - Crystal growing [en.crystals.info]
- 4. POTASSIUM METAVANADATE - Ataman Kimya [atamanchemicals.com]
- 5. davjalandhar.com [davjalandhar.com]
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